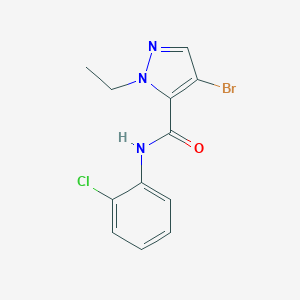
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
Mecanismo De Acción
BCTC acts as a potent and selective antagonist of the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, acidity, and capsaicin. By blocking the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, BCTC can reduce pain and inflammation in animal models. BCTC has also been shown to inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have significant biochemical and physiological effects in animal models. In addition to its pain-reducing effects, BCTC has been shown to reduce inflammation and edema in animal models of arthritis and colitis. BCTC has also been shown to reduce bladder hyperactivity in animal models of bladder disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BCTC in lab experiments is its potency and selectivity as a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist. This allows researchers to specifically target the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor and study its effects on pain and inflammation. However, one limitation of using BCTC is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Direcciones Futuras
There are several future directions for the study of BCTC. One potential direction is the development of more potent and selective 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists that can be used in the treatment of pain and inflammation. Another direction is the study of the role of 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors in other physiological processes, such as thermoregulation and taste perception. Additionally, the potential toxicity of BCTC should be further studied to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of BCTC involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BCTC.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BCTC is in the field of pain research. As a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of bladder disorders, as 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors are involved in bladder function.
Propiedades
Fórmula molecular |
C12H11BrClN3O |
|---|---|
Peso molecular |
328.59 g/mol |
Nombre IUPAC |
4-bromo-N-(2-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-11(8(13)7-15-17)12(18)16-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,16,18) |
Clave InChI |
HPVMOMPHRIFLIR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)